REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:16]=[CH:15][C:6]([O:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=[C:5]([O:17][CH3:18])[CH:4]=1)=[O:2].[N+:19]([O-])([OH:21])=[O:20].O.[K+].[Br-]>C(Cl)Cl>[CH:1]([C:3]1[C:16]([N+:19]([O-:21])=[O:20])=[CH:15][C:6]([O:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=[C:5]([O:17][CH3:18])[CH:4]=1)=[O:2] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC(=C(OCCCC(=O)OC)C=C1)OC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
material
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
( m )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( s )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( s )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting green solution was stirred at 00° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
where it remained for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×30 cm3)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with sat. NaHCO3 solution (2×50 cm3)
|
Type
|
CUSTOM
|
Details
|
before being dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
providing a bright yellow solid
|
Type
|
CUSTOM
|
Details
|
The desired compound 5 was used without further purification (2.48 g, 68%)
|
Type
|
CUSTOM
|
Details
|
could be obtained
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=CC(=C(OCCCC(=O)OC)C=C1[N+](=O)[O-])OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |